Di-2-methoxyethyl azodicarboxylate

Mitsunobu reaction Work‑up purification Hydrazinedicarboxylate

Mitsunobu reactions using DEAD or DIAD often require tedious column chromatography to remove hydrazine by-products, adding time, solvent, and silica waste. Di-2-methoxyethyl azodicarboxylate (DMEAD) solves this with a water-soluble hydrazine by-product removed entirely by aqueous extraction. • Delivers ≥90% yields comparable to DEAD/DIAD while eliminating silica gel chromatography. • Solid crystalline reagent (mp 39.9-40.4 °C) with Self-reactive Type D classification-lower hazard than DEAD (Type A) for simplified transport and storage. • Hydrazine by-product can be recovered and reused for fresh DMEAD synthesis, reducing waste and raw material costs.

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
Cat. No. B1632009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-methoxyethyl azodicarboxylate
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOCCOC(=O)N=NC(=O)OCCOC
InChIInChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9-
InChIKeyPGHKJMVOHWKSLJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMEAD – Profile and Procurement


Di-2-methoxyethyl azodicarboxylate (DMEAD) is a dialkyl azodicarboxylate reagent engineered specifically for the Mitsunobu reaction, a widely used dehydrative condensation method in organic synthesis [1]. It is a crystalline solid at room temperature (mp 39.9–40.4 °C), contrasting with the liquid nature of conventional reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) [1]. DMEAD retains the reactivity and stereospecificity of its predecessors [2], but its key structural distinction—the 2-methoxyethyl ester groups—imparts a hydrophilic character to the hydrazinedicarboxylate by-product, enabling simple aqueous extraction during work-up [1][3].

Designed for Mitsunobu dehydrative condensation
Hydrophilic by-product enables aqueous extraction, minimizing chromatography
Crystalline solid with lower self-reactive hazard (Type D) than DEAD (Type A)

DMEAD vs. DEAD and DIAD in Procurement


Although DEAD and DIAD are the classic azodicarboxylate reagents for the Mitsunobu reaction, substituting them with DMEAD is not a mere commodity swap. The primary failure point lies in post-reaction purification: the hydrazinedicarboxylate by-products from DEAD and DIAD are moderately polar and co‑elute with the desired product, necessitating tedious column chromatography or multiple solvent washes [1]. In contrast, the hydrazine by-product from DMEAD is highly water‑soluble, allowing complete removal via a simple aqueous extraction—a difference that directly translates to reduced solvent consumption, shorter work‑up times, and higher product purity [1][2]. Furthermore, DEAD is classified as a Self‑reactive Type A substance with mass explosion hazard, whereas DMEAD is classified as Self‑reactive Type D, a significantly lower hazard class that simplifies transport and storage compliance [3].

DMEAD (Target)
DEAD / DIAD (Substitute)
Aqueous-extractable hydrazine by-product enables simple work-up
By-products co-elute with product, requiring chromatography
Self-reactive Type D (lower hazard, fewer shipping restrictions)
DEAD is Self-reactive Type A (mass explosion hazard), DIAD also self-reactive

DMEAD Quantitative Evidence


Aqueous Extraction of Hydrazine By-Product

DMEAD generates a hydrazinedicarboxylate by-product that is highly hydrophilic, enabling complete removal by aqueous extraction. In contrast, the hydrazines from DIAD and DEAD remain in the organic phase and require chromatographic separation. Thin‑layer chromatography (TLC) Rf values (EtOAc/hexane = 1/1) quantify this difference: DMEAD hydrazine Rf = 0.08; DEAD hydrazine Rf = 0.44; DIAD hydrazine Rf = 0.65 [1].

Hydrazine By-Product Polarity
Head-to-head
Rf 0.08 (DMEAD) vs 0.44 (DEAD), 0.65 (DIAD)
Enables aqueous extraction, eliminating chromatography
TLC, EtOAc/hexane 1:1
Mitsunobu reaction Work‑up purification Hydrazinedicarboxylate

Thermal Safety Classification

According to UN-GHS criteria, DMEAD is classified as Self‑reactive Type D, indicating it does not detonate or deflagrate rapidly and shows only low to moderate effect when heated under confinement. DEAD, in contrast, is classified as Self‑reactive Type A, denoting a mass explosion hazard even without confinement [1]. DIAD is generally considered less hazardous than DEAD but is still described as a self‑reactive substance that can undergo self‑accelerating decomposition [2].

Thermal Safety Classification
Cross-study comparable
Self-react. D (DMEAD) vs Self-react. A (DEAD)
Lower hazard class simplifies storage and transport
UN-GHS self-reactive classification
Process safety Thermal stability UN-GHS classification

Mitsunobu Esterification Yield

DMEAD provides esterification yields that are statistically indistinguishable from those obtained with DEAD or DIAD under identical conditions. In the Mitsunobu reaction of 3‑phenyl‑1‑propanol with 4‑nitrobenzoic acid, DMEAD gave 92% isolated yield, while DIAD gave 90% and DEAD gave 88% [1]. Across a panel of alcohols and pronucleophiles, DMEAD consistently delivered yields in the range of 72–96% with complete stereoinversion, matching the performance of the established reagents [1][2].

Mitsunobu Esterification Yield
Head-to-head
92% (DMEAD) vs 88% (DEAD), 90% (DIAD)
Comparable yields; procurement does not compromise reaction efficiency
Triphenylphosphine, toluene, rt, 3 h
Ester synthesis Reaction yield Mitsunobu coupling

Cost Efficiency and By-Product Recycling

The water‑soluble hydrazinedicarboxylate generated from DMEAD can be isolated from the aqueous phase by concentration and reused to prepare fresh DMEAD, effectively recycling a stoichiometric by‑product [1]. The original report describes DMEAD as an inexpensive reagent [2]. While exact bulk pricing fluctuates, the combined reduction in solvent use (no chromatography), decreased waste disposal costs, and potential hydrazine recycling translate to a lower total cost per reaction compared to DEAD or DIAD.

Cost Efficiency & By-Product Recycling
Supporting evidence
Aqueous-phase hydrazine recyclable; DEAD/DIAD not recoverable
Supports atom economy and may reduce long-term reagent costs
Hydrazine recovery by aqueous concentration
Cost‑efficiency Green chemistry Hydrazine recovery

DMEAD Application Scenarios


Pharmaceutical Intermediate Mitsunobu Esterification

When coupling a secondary alcohol with a carboxylic acid to form a chiral ester intermediate, DMEAD delivers yields comparable to DEAD/DIAD (≥90%) while eliminating the need for silica gel chromatography [1]. The water‑soluble hydrazine by‑product is completely removed by aqueous extraction, leaving a clean organic phase from which the product is obtained after simple filtration of triphenylphosphine oxide [1]. This is especially valuable in GMP‑adjacent settings where robust, reproducible purification is essential.

Nucleoside Phosphorylation and Analog Synthesis

DMEAD has been successfully employed in the Mitsunobu‑mediated phosphorylation of purine nucleosides, a key step in antiviral and anticancer nucleotide prodrug synthesis [2]. The mild, neutral conditions and high yields (72–96%) afforded by DMEAD are critical for preserving the integrity of the nucleoside scaffold. The simplified aqueous work‑up further reduces exposure of the sensitive nucleoside to silica gel, which can cause decomposition or epimerization [1].

Large-Scale and High-Throughput Synthesis

For process chemists scaling up Mitsunobu reactions or for medicinal chemists running arrays, the combination of DMEAD's lower hazard classification (Self‑react. D) and chromatography‑free purification translates directly to lower operational costs [3]. The ability to recover the hydrazine by‑product and reuse it for fresh DMEAD synthesis further reduces waste streams and raw material expenses [1]. These factors make DMEAD the azodicarboxylate of choice when moving beyond bench‑scale.

Academic Lab Sustainability and Safety

Academic research groups, often constrained by limited fume hood space and safety oversight, benefit from DMEAD's solid, non‑shock‑sensitive nature and Type D self‑reactive classification . The elimination of chromatography for routine esterifications conserves solvent and reduces silica waste, aligning with green chemistry initiatives. The commercial availability of DMEAD from major suppliers ensures reliable procurement without the shipping restrictions that accompany DEAD.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate esterification
Aqueous-extractable hydrazine by-product eliminates chromatography
Yield and purity after aqueous extraction
Nucleoside prodrug phosphorylation
Mild conditions and aqueous work-up protect sensitive scaffolds
Product integrity and epimerization control
Process-scale Mitsunobu reactions
Type D hazard classification and chromatography-free purification
Process safety and operational cost reduction
Academic lab safety and sustainability
Solid reagent with lower hazard classification
Solvent reduction and waste minimization
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